

Application Notes and Protocols for Administering OTS964 Hydrochloride in Mouse Models

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Compound of Interest		
Compound Name:	OTS964 hydrochloride	
Cat. No.:	B560098	Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vivo administration of **OTS964 hydrochloride** in mouse models, based on preclinical research findings. OTS964 is a potent and selective dual inhibitor of T-LAK cell-originated protein kinase (TOPK) and cyclin-dependent kinase 11 (CDK11), demonstrating significant anti-tumor activity in various cancer models.[1][2][3][4][5][6]

Mechanism of Action: OTS964 primarily targets TOPK (also known as PBK), a serine/threonine kinase highly expressed in a wide range of human cancers and correlated with poor prognosis. [1][7][8] Inhibition of TOPK by OTS964 disrupts cytokinesis, the final stage of cell division, leading to apoptosis in cancer cells.[1][9][10] More recent studies have also identified OTS964 as a potent inhibitor of CDK11, a kinase involved in cell cycle regulation and transcription, suggesting a dual mechanism contributing to its anti-cancer effects.[3][4][5][6][11]

Formulation and Administration: **OTS964 hydrochloride** can be administered via intravenous (i.v.) or oral (p.o.) routes.[1][7][8] While the free form of OTS964 has shown efficacy, it is associated with transient hematopoietic toxicity, including leukocytopenia.[1][7][8][12] To mitigate these side effects, a liposomal formulation has been developed, which has been shown to cause complete tumor regression without detectable toxicity in mice.[1][7][8][10]



Quantitative Data Summary

The following tables summarize the in vivo efficacy and administration protocols for **OTS964 hydrochloride** in mouse xenograft models.

Table 1: Intravenous Administration of Liposomal OTS964 in LU-99 Lung Cancer Xenograft Model

Parameter	Value	Reference
Mouse Strain	BALB/cSLC-nu/nu	[12]
Tumor Model	Subcutaneous LU-99 human lung cancer xenograft	[7][8][13]
Initial Tumor Volume	~150 mm³	[7][8][13]
Drug Formulation	Liposomal OTS964	[1][10]
Vehicle	5% glucose solution	[14]
Dosage	40 mg/kg	[3][5][11][12]
Administration Route	Intravenous (i.v.) injection	[3][5][11][12]
Treatment Schedule	Twice a week for three weeks (e.g., Days 1, 4, 8, 11, 15, 18)	[3][5][7][8][11]
Observed Efficacy	Rapid and continuous tumor shrinkage, leading to complete regression in 5 out of 6 mice.	[7][8][15]
Toxicity Profile	No detectable hematopoietic toxicity.	[7][8][10]

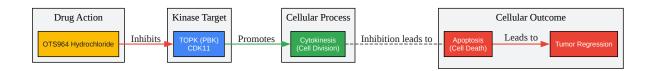
Table 2: Oral Administration of Free OTS964 in LU-99 Lung Cancer Xenograft Model



Parameter	Value	Reference
Mouse Strain	Nude mice	[3]
Tumor Model	Subcutaneous LU-99 human lung cancer xenograft	[7][8]
Drug Formulation	Free OTS964	[13]
Dosage	50 mg/kg or 100 mg/kg	[3][5][11][13]
Administration Route	Oral gavage (p.o.)	[3][5][11][13]
Treatment Schedule	Once daily for two weeks	[3][5][7][8][11][13]
Observed Efficacy	Complete tumor regression in all 6 mice at the 100 mg/kg dose.	[7][8]
Toxicity Profile	Transient leukocytopenia, which recovered within two weeks post-treatment. No significant body weight loss.	[7][8][13]

Signaling Pathway and Mechanism of Action

The diagram below illustrates the proposed signaling pathway through which OTS964 exerts its anti-tumor effects. By inhibiting TOPK, OTS964 prevents the phosphorylation of downstream targets essential for the completion of cytokinesis. This leads to mitotic catastrophe and subsequent apoptosis in rapidly dividing cancer cells.



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Caption: OTS964 inhibits TOPK/CDK11, leading to cytokinesis failure and apoptosis.

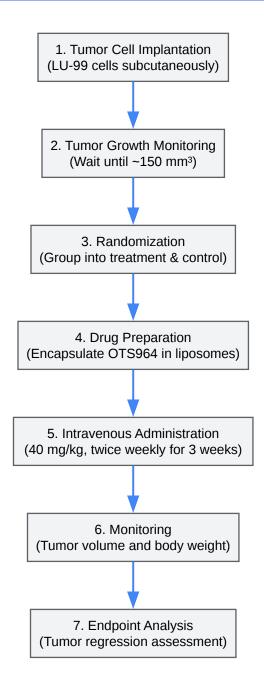
Experimental Protocols

The following are detailed protocols for the administration of **OTS964 hydrochloride** in a mouse xenograft model.

Protocol 1: Intravenous Administration of Liposomal OTS964

- 1. Materials and Reagents:
- OTS964 hydrochloride
- Pre-formed liposomes (e.g., from a commercial supplier)
- 5% glucose solution (sterile)
- BALB/cSLC-nu/nu mice (female, 6-8 weeks old)
- LU-99 human lung cancer cells
- Matrigel (optional)
- Syringes (1 mL) and needles (27-30 gauge)
- Calipers for tumor measurement
- Animal balance
- 2. Experimental Workflow Diagram:





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Caption: Workflow for intravenous OTS964 administration in a mouse xenograft model.

3. Procedure:

- Tumor Cell Implantation:
- Culture LU-99 cells to ~80% confluency.



- Harvest and resuspend cells in sterile PBS or culture medium at a concentration of 5-10 x
 10⁶ cells per 100 μL. An equal volume of Matrigel can be mixed to improve tumor take rate.
- Subcutaneously inject 100-200 μL of the cell suspension into the flank of each mouse.
- Tumor Growth and Grouping:
- Monitor tumor growth every 2-3 days using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
- When tumors reach an average volume of approximately 150 mm³, randomize the mice into treatment and vehicle control groups (n=6-10 mice per group).[7][8]
- · Drug Preparation and Administration:
- Prepare the liposomal OTS964 formulation according to the manufacturer's instructions to a
 final concentration suitable for a 40 mg/kg dose in a 10 mL/kg injection volume.[12][13] The
 drug is typically dissolved in a suitable solvent like DMSO before encapsulation.[12]
- Dilute the final formulation in a sterile 5% glucose solution.[14]
- Administer 40 mg/kg of liposomal OTS964 intravenously via the tail vein.[12]
- The treatment is administered twice a week for three consecutive weeks.[7][8]
- Monitoring and Endpoint:
- Measure tumor volume and mouse body weight twice a week as an indicator of efficacy and toxicity.[13]
- Continue monitoring even after the final dose, as tumor regression has been observed to continue post-treatment.[7][8]
- The experiment endpoint is typically defined by complete tumor regression, significant tumor burden in the control group, or signs of distress in the animals, following institutional animal care and use committee (IACUC) guidelines.

Protocol 2: Oral Administration of Free OTS964

- 1. Materials and Reagents:
- OTS964 hydrochloride
- Vehicle for oral gavage (e.g., 0.5% methylcellulose)
- Nude mice (female, 6-8 weeks old)
- LU-99 human lung cancer cells
- · Oral gavage needles



Other materials as listed in Protocol 1.

2. Procedure:

- Tumor Implantation and Grouping: Follow steps 1 and 2 from Protocol 1.
- Drug Preparation and Administration:
- Prepare a suspension of OTS964 hydrochloride in the chosen vehicle to a final concentration for a 50 or 100 mg/kg dose, with an administration volume of 10 mL/kg.[13]
- Administer the OTS964 suspension or vehicle control once daily via oral gavage.
- Continue the daily treatment for two consecutive weeks.[7][8][13]
- · Monitoring and Endpoint:
- Follow step 4 from Protocol 1.
- Pay close attention to signs of hematopoietic toxicity, although it is reported to be transient.
 [2][6][12] Complete blood counts (CBCs) can be performed at baseline and post-treatment to monitor for leukocytopenia.

Considerations for Drug Resistance: Researchers should be aware that the efficacy of OTS964 can be limited by the overexpression of ATP-binding cassette (ABC) transporters, specifically ABCG2 and ABCB1, which can mediate multidrug resistance by actively effluxing the drug from cancer cells.[16][17][18][19] Co-administration with an ABC transporter inhibitor may be necessary in resistant models.[19]

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